4-[(tert-Butyldimethylsilyl)oxy]butan-2-one
Overview
Description
“4-[(tert-Butyldimethylsilyl)oxy]butan-2-one” is a laboratory chemical . It’s also known by several synonyms, including “4-t-butyldimethylsilyloxy benzaldehyde” and "4-tert-butyldimethylsilyl oxy benzaldehyde" .
Molecular Structure Analysis
The molecular formula of “4-[(tert-Butyldimethylsilyl)oxy]butan-2-one” is C13H20O2Si . Its molecular weight is 236.39 g/mol .Physical And Chemical Properties Analysis
The density of “4-[(tert-Butyldimethylsilyl)oxy]butan-2-one” is 0.9570 g/mL . It has a boiling point of 224°C to 226°C . The flash point is greater than 110°C .Scientific Research Applications
Synthesis Applications
4-[(tert-Butyldimethylsilyl)oxy]butan-2-one has been utilized in various synthesis applications. For instance, it played a crucial role in the first synthesis of a bicyclic hemiaminal with a fused oxazine-oxazole ring. This synthesis involved the condensation and rearrangement of acetone and 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one, leading to the formation of a unique hemiaminal structure (Gundogdu, Şahin, & Kara, 2020).
Protective Group in Organic Chemistry
The compound serves as a valuable reagent in organic chemistry, particularly in the protection of different functional groups. It has been used for direct 3,6-di-O-protection of D-glucal and D-galactal, making the unprotected 4-hydroxy group accessible to other protective groups (Kinzy & Schmidt, 1987). Additionally, it's used in the synthesis of polymethacrylates by living anionic polymerization of trialkylsilyl-protected oligo(ethylene glycol) methacrylates (Ishizone, Han, Okuyama, & Nakahama, 2003).
Role in Chemical Analysis
This chemical has been employed in the separation and analysis of sulfate, phosphate, and other oxyanions as their tert.-Butyldimethylsilyl derivatives in gas—liquid chromatography and mass spectrometry. This method enables detailed chemical analysis and identification of these compounds (Mawhinney, 1983).
In Molecular Solid Studies
It is involved in the study of molecular solids, particularly in observing phase transitions. A structural study of a complex aminated stereotriad involving 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one revealed a second-order phase transition, contributing to the understanding of molecular structure and behavior (Guzei, Vinokur, Yakovenko, Liu, & Schomaker, 2017).
Use in Stereoselective Synthesis
It also plays a role in the stereoselective synthesis of optically active compounds, such as methylene lactone, which are key intermediates in the synthesis of specialized organic compounds (Yamauchi, Yamamoto, & Kinoshita, 1999).
Safety And Hazards
properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-9(11)7-8-12-13(5,6)10(2,3)4/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQOZVBPYZGHNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(tert-Butyldimethylsilyl)oxy]butan-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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